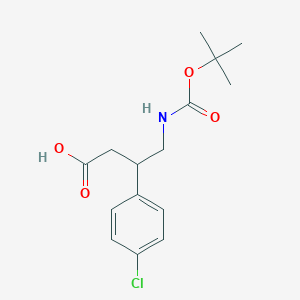

4-(tert-Butoxycarbonylamino)-3-(4-chlorophenyl)butanoic acid

Description

4-(tert-Butoxycarbonylamino)-3-(4-chlorophenyl)butanoic acid (CAS: 270596-42-4) is a chiral, Boc-protected amino acid derivative with a 4-chlorophenyl substituent. Its structure features a tert-butoxycarbonyl (Boc) group, a common protecting group for amines, attached to the β-amino position of a butanoic acid backbone. The compound exists predominantly as the (S)-enantiomer, as evidenced by its stereochemical designation in commercial listings .

This compound is synthetically valuable in peptide chemistry and pharmaceutical intermediates. A key synthesis route involves the reduction of aromatic ketones using triethylsilane (Et₃SiH) and titanium tetrachloride (TiCl₄), which proceeds without racemization, yielding enantiomerically pure products in high yields (e.g., 80% yield, 99.64% enantiomeric excess for a related methoxycarbonylamino analog) . The Boc group enhances stability under acidic conditions, making it suitable for stepwise peptide assembly.

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(8-13(18)19)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEIMCIEKVQSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonylamino)-3-(4-chlorophenyl)butanoic acid typically involves the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Formation of the butanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds to introduce the butanoic acid moiety.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom with a chlorophenyl group, often using electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonylamino)-3-(4-chlorophenyl)butanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Boc-Baclofen is primarily recognized for its role as an intermediate in the synthesis of Baclofen, a muscle relaxant and antispastic agent. Baclofen acts on the GABA_B receptors in the central nervous system, providing relief from muscle spasticity and pain.

Case Study: Synthesis of Baclofen

Research has demonstrated that Boc-Baclofen can be synthesized through various methods, including:

- Direct amination of 4-chlorobutyric acid derivatives.

- Coupling reactions involving protected amino acids.

These methods highlight the versatility of Boc-Baclofen as a precursor in developing effective muscle relaxants and analgesics.

Chemical Synthesis

Boc-Baclofen serves as a crucial building block in the synthesis of other bioactive compounds. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry.

Applications in Drug Discovery

The compound's structure allows for modifications that can enhance its pharmacological properties. Researchers are exploring derivatives of Boc-Baclofen to identify compounds with improved efficacy and reduced side effects.

Biological Research

Recent studies have investigated the neuroprotective effects of Baclofen derivatives, including Boc-Baclofen, in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter release suggests potential applications in treating conditions such as multiple sclerosis and amyotrophic lateral sclerosis (ALS).

Table 1: Comparison of Synthesis Methods for Boc-Baclofen

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonylamino)-3-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing enzyme activity and protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution: Chloro vs. Bromo Derivatives

A structurally analogous compound, (R)-4-(4-bromophenyl)-3-(tert-butoxycarbonylamino)butanoic acid (CAS: 331763-75-8), replaces the 4-chlorophenyl group with 4-bromophenyl . Key differences include:

- Lipophilicity : The bromo derivative is more lipophilic (logP ≈ 3.2 vs. 2.8 for chloro), influencing membrane permeability and bioavailability.

- Synthetic applications : Bromo-substituted aryl groups are preferred in Suzuki-Miyaura couplings, expanding utility in medicinal chemistry.

Stereochemical Variations: (S)- vs. (R)-Enantiomers

The (S)-enantiomer of 4-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)butanoic acid is commercially available , while the (R)-enantiomer is reported in the bromo analog . Enantiomeric differences critically impact biological activity; for instance, the (S)-configuration may align better with L-amino acid-binding enzymes or receptors in drug design.

Backbone Length: Butanoic Acid vs. Glutaramic Acid

3-(4-Chlorophenyl)glutaramic acid (CAS aliases: 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid) features a five-carbon glutaramic acid backbone instead of four carbons . Differences include:

- Applications: Glutaramic acid derivatives are often explored as enzyme inhibitors or prodrugs, whereas butanoic acid analogs are typical peptide precursors.

Protecting Group Variations: Boc vs. Methoxycarbonyl

The methoxycarbonylamino analog, (2B)-4-(4-chlorophenyl)-2-(methoxycarbonylamino)butanoic acid, demonstrates comparable synthetic efficiency (80% yield) but inferior stability under acidic conditions compared to the Boc-protected compound . The Boc group’s tert-butyl moiety provides steric shielding, reducing premature deprotection during synthesis.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

4-(tert-Butoxycarbonylamino)-3-(4-chlorophenyl)butanoic acid, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H18ClN1O4

- Molecular Weight : 287.74 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzyme systems involved in metabolic processes.

Key Mechanisms:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit enzymes related to metabolic pathways, potentially affecting the synthesis or degradation of important biomolecules.

- Regulation of Gene Expression : It may modulate gene expression related to inflammation and cell proliferation.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound in vitro and in vivo. Below are notable findings from these investigations:

Table 1: Summary of Biological Activity Studies

Case Studies

- Inhibition of Tumor Growth : In a mouse model, administration of the compound at a dose of 10 mg/kg resulted in a significant reduction in tumor size compared to control groups, indicating potential anti-cancer properties.

- Anti-inflammatory Effects : In vitro assays demonstrated that the compound can modulate inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Research Findings

Research indicates that the compound's biological activity may extend beyond simple enzyme inhibition. For instance, it has been observed to influence cellular signaling pathways associated with apoptosis and cell cycle regulation.

Detailed Findings:

- Cell Cycle Regulation : The compound has been shown to induce G1 phase arrest in cancer cell lines, indicating potential utility as an anti-cancer agent.

- Apoptotic Pathways : Studies suggest that it may enhance apoptotic signaling, leading to increased cell death in malignant cells.

Q & A

Q. What are the established synthetic routes for 4-(tert-Butoxycarbonylamino)-3-(4-chlorophenyl)butanoic acid?

The synthesis typically involves:

- Friedel-Crafts alkylation to introduce the 4-chlorophenyl group to a butanoic acid backbone.

- Boc protection of the amino group using di-tert-butyl dicarbonate under anhydrous conditions with a base like triethylamine.

- Hydrolysis of ester intermediates to yield the final carboxylic acid. Key steps require temperature control (0–25°C), solvents such as dichloromethane or DMF, and purification via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and functional groups.

- HPLC with chiral columns to assess enantiomeric purity.

- Mass spectrometry (ESI-TOF) for molecular weight confirmation. Reference data from PubChem or peer-reviewed syntheses should be used for validation .

Q. What preliminary biological activities are associated with this compound?

While direct mechanistic studies are limited, structurally analogous compounds exhibit:

- Enzyme modulation : Interaction with metabolic enzymes (e.g., aminotransferases) via the Boc-protected amino group.

- Receptor binding : Potential activity in neurotransmitter pathways due to the 4-chlorophenyl moiety. Validation via in vitro assays (e.g., enzyme inhibition screens) is recommended .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence biological activity?

- The (R) - and (S) -enantiomers exhibit divergent interactions with chiral biological targets. For example, (R) -enantiomers of similar compounds show higher affinity for GABA receptors, while (S) -forms are less active.

- Methodological Note : Chiral resolution via preparative HPLC or asymmetric synthesis using Evans auxiliaries ensures enantiopurity .

Q. What strategies improve Boc protection efficiency during synthesis?

- Optimized conditions : Use coupling agents (e.g., DCC/DMAP) in anhydrous THF at 0°C to minimize racemization.

- Real-time monitoring : TLC (Rf = 0.3–0.5 in hexane/ethyl acetate) tracks reaction progress.

- Yield enhancement : Sequential Boc protection and recrystallization from ethanol/water mixtures improve purity (>95%) .

Q. How can researchers address contradictions in reported biological data for this compound?

- Replication : Validate assays under standardized conditions (pH, temperature, cell lines).

- Structural analogs : Compare activity with derivatives (e.g., 3-(4-fluorophenyl) variants) to isolate substituent effects.

- Purity checks : Contaminants (e.g., de-Boc byproducts) may skew results; use LC-MS to confirm sample integrity .

Q. What structure-activity relationship (SAR) insights guide derivative design?

- Chlorophenyl position : 4-Chloro substitution enhances lipophilicity and target binding vs. 2- or 3-chloro analogs.

- Boc group : Tert-butoxycarbonyl protects the amine during synthesis but may limit cell permeability; pro-drug strategies (e.g., esterification) can improve bioavailability.

- Backbone modification : Shortening the butanoic chain to propanoic acid reduces activity, emphasizing the role of spacer length .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.